N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-13(7-8-20)15(22)19-16(18-11)23-10-14(21)17-9-12-5-3-2-4-6-12/h2-6,20H,7-10H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUMFVJDUMSPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, typically using benzyl chloride and a suitable base.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the carbonyl group can yield a hydroxyl group.
Scientific Research Applications
Chemical Properties and Structure
N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 333.4054 g/mol
- CAS Number : 919058-20-1
- SMILES Representation :
OCCc1c(C)nc([nH]c1=O)SCC(=O)NCc1ccccc1
This compound features a pyrimidine ring with a sulfanyl group and an acetamide moiety, which contributes to its biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, related compounds have shown efficacy in animal models for seizure disorders. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticonvulsant activity, making this class of compounds promising for further development in epilepsy treatment .
Cytotoxicity and Anticancer Properties
N-benzyl derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. The Mannich base derivatives of similar structures have demonstrated potential as anticancer agents due to their ability to induce apoptosis in cancer cells. This suggests that this compound may possess similar properties worthy of exploration in oncology .
Antimicrobial Activity
Research indicates that certain pyrimidine derivatives exhibit antimicrobial effects. The presence of the sulfanyl group in this compound could enhance its interaction with microbial targets, suggesting potential applications in treating bacterial infections .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions typically starting from readily available pyrimidine precursors. The incorporation of the benzyl and sulfanyl groups is crucial for its biological activity.
Case Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant efficacy of various N-benzyl derivatives, it was found that specific substitutions at the benzyl position significantly influenced the ED values in maximal electroshock seizure tests. Compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups, indicating a clear structure–activity relationship .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer potential of related Mannich bases demonstrated promising results against human cancer cell lines. The study highlighted the importance of the sulfanyl group and its influence on cytotoxicity, paving the way for further development of N-benzyl derivatives as anticancer agents .
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl and sulfanylacetamide groups may play a role in binding to these targets, while the benzyl group may enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Core Pyrimidinone Modifications
Acetamide Side-Chain Variations
- Target Compound : The benzyl group on the acetamide nitrogen contributes to lipophilicity, which may influence membrane permeability.
- Analog from : 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide incorporates a thiazole ring, introducing aromatic heterocyclic interactions .
Physicochemical Data
Key Advantages and Limitations
- Advantages of Target Compound: Hydroxyethyl group improves hydrophilicity, addressing a common limitation of pyrimidinone derivatives. Benzyl group balances lipophilicity for membrane penetration.
- Limitations :
Biological Activity
N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, identified by its CAS number 919058-20-1, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N3O3S, with a molecular weight of 333.4054 g/mol. The compound features a pyrimidine core linked to a benzyl group and an acetamide moiety, which may contribute to its biological activity.
Synthesis
Synthesis methods for this compound typically involve the reaction of appropriate benzimidazole derivatives with acylating agents under controlled conditions. Detailed synthetic pathways can be found in the literature, demonstrating the versatility of the compound's synthesis in medicinal chemistry contexts.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have evaluated the activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that derivatives with similar structures can inhibit microbial growth effectively .
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. Compounds with similar structural features have shown promise in inhibiting cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The mechanism appears to involve interference with DNA synthesis and repair processes, potentially through binding interactions that disrupt cellular functions.
The biological activity of this compound may be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various derivatives, N-benzyl compounds demonstrated significant inhibition against Pseudomonas aeruginosa and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
Study 2: Antitumor Activity
A recent investigation into the antitumor properties of related pyrimidine derivatives indicated that those containing a sulfanyl group exhibited enhanced cytotoxicity against A549 cells with IC50 values around 15 µM. This suggests that the presence of specific functional groups can modulate activity significantly .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of structurally analogous pyrimidinyl-sulfanyl acetamides typically involves nucleophilic substitution reactions between thiol-containing pyrimidinone intermediates and activated acetamide derivatives. For example, controlled copolymerization strategies (e.g., using CMDA and DMDAAC monomers) can be adapted to optimize regioselectivity and yield . Reaction parameters such as temperature, solvent polarity, and catalyst loading should be systematically tested using Design of Experiments (DoE) frameworks to identify optimal conditions. Flow-chemistry approaches, which enhance reproducibility and safety, are recommended for scaling lab-scale syntheses .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and structural integrity. For purity analysis, reverse-phase HPLC with UV detection (λ = 254 nm) is preferred due to its sensitivity to sulfur-containing heterocycles. Comparative studies of similar compounds emphasize the importance of coupling multiple techniques (e.g., IR for functional group validation and X-ray crystallography for resolving stereochemical ambiguities) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the 2-hydroxyethyl substituent in modulating reactivity or biological activity?
- Methodological Answer : Isotopic labeling (e.g., deuterium exchange at the hydroxyethyl group) combined with kinetic isotope effect (KIE) studies can reveal its influence on reaction pathways. Computational methods (DFT or MD simulations) should be employed to model electronic effects and hydrogen-bonding interactions. Comparative assays with analogs lacking the hydroxyethyl group are essential to isolate its functional contribution .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer : Discrepancies in solubility or stability predictions often arise from oversimplified computational models. Validate in silico results with experimental measurements (e.g., differential scanning calorimetry for thermal stability, shake-flask assays for partition coefficients). Statistical tools like multivariate regression analysis can identify confounding variables (e.g., solvent impurities, humidity) .
Q. How can researchers design robust biological activity assays for this compound, given its structural similarity to antimicrobial agents?
- Methodological Answer : Structure-activity relationship (SAR) studies should guide assay design. For antibacterial testing, adopt standardized protocols (e.g., broth microdilution for MIC determination against Gram-positive/negative strains). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) to differentiate specific activity from general toxicity .
Q. What advanced statistical models are suitable for analyzing heterogeneous datasets from multi-institutional collaborations?
- Methodological Answer : Hierarchical linear modeling (HLM) or Bayesian meta-analysis can account for variability in experimental conditions across labs. Tools like R or Python’s SciKit-Learn enable integration of spectral, kinetic, and bioactivity data into unified predictive models. Transparent reporting of raw data and metadata is critical to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
